2-Amino-7-bromo-5-fluoro-1H-benzimidazole
Description
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWZHDICIBDXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted o-Phenylenediamines
A common approach involves cyclizing appropriately substituted o-phenylenediamines with carbonyl reagents. For example, cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole efficiently yields benzimidazole-2-one intermediates, which can be further functionalized.
For the target compound, a similar strategy can be employed using 4-amino-3-bromo-2-fluoro-o-phenylenediamine or analogous precursors, followed by cyclization with carbonyl di-imidazole or formic acid derivatives to form the benzimidazole core with the desired substitution pattern.
Halogenation and Amination Post-Cyclization
Post-cyclization, selective halogenation at the 7-position (bromo) and fluorination at the 5-position can be achieved through controlled electrophilic substitution reactions. For instance, bromination can be accomplished using phosphorus oxybromide or N-bromosuccinimide under reflux conditions, often in ethyl acetate or similar solvents.
Amination at the 2-position can be introduced either by starting from 2-amino substituted diamines or by nucleophilic substitution on 2-halo-benzimidazole intermediates. Microwave-assisted amination techniques have been reported to improve yields and reduce reaction times, using amines in acetonitrile at elevated temperatures (around 170 °C) without catalysts.
Copper-Catalyzed N-Arylation for Functionalization
Copper(II)-catalyzed N-arylation protocols using Cu(OAc)2 and bases such as triethylamine or TMEDA have been employed for selective functionalization of 2-aminobenzimidazole derivatives. These methods allow for the introduction of aryl groups at the nitrogen atom, which can be adapted for the synthesis of 2-amino substituted benzimidazoles with halogen substituents like bromo and fluoro on the aromatic ring.
Representative Preparation Procedure
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
The use of carbonyl di-imidazole for cyclization avoids the use of toxic cyanogen bromide, improving safety and environmental profile.
Phosphorus oxybromide is preferred over conventional diazotization for bromination due to better reliability and scalability.
Microwave-assisted amination significantly reduces reaction times and improves yields compared to conventional heating methods, making it suitable for large-scale synthesis.
Copper(II)-catalyzed N-arylation offers a versatile route for further functionalization of 2-amino benzimidazole derivatives, though for the target compound direct amination might be more straightforward.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Carbonyl di-imidazole + substituted diamine | THF | Room temp | 3 h | 95-98% | Mild, high yield |
| Bromination | Phosphorus oxybromide | Ethyl acetate | Reflux (~77 °C) | 29 h | 77% | Selective bromination |
| Amination | Ammonia or amine | Acetonitrile | 170 °C (microwave) | Minutes to 1 h | 75-85% | Catalyst-free, rapid |
| N-Arylation (optional) | Cu(OAc)2, base | DCM or MeOH/H2O | Room temp | 2 h | Good yields | For derivative functionalization |
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromo-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.
Oxidation: Nitro derivatives or quinones.
Reduction: Amines or hydrazines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole core with amino, bromo, and fluoro substituents. These functional groups enhance its reactivity and binding affinity to biological targets, making it a valuable precursor for synthesizing derivatives with improved pharmacological properties.
Chemistry
2-Amino-7-bromo-5-fluoro-1H-benzimidazole serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, which are essential in developing new materials and catalysts.
Biology
This compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. The presence of halogen atoms significantly increases its binding affinity to various biological receptors, enhancing its therapeutic potential.
Medicine
The compound is explored for its therapeutic applications in treating diseases due to its bioactive properties. Its mechanism of action primarily involves inhibiting specific kinases crucial for cell signaling pathways, leading to altered cellular responses.
Biological Activities
This compound exhibits a wide range of biological activities:
| Activity | Description | IC50/MIC Values |
|---|---|---|
| Anticancer | Potent against various tumor cell lines (e.g., HepG2, MCF7). | IC50 < 10 µM |
| Antimicrobial | Significant effects against Gram-positive and Gram-negative bacteria. | MIC: 1 µg/mL - 16 µg/mL |
| Antiviral | Potential activity against human cytomegalovirus (HCMV). | Further studies needed |
| Anti-inflammatory | Inhibits cyclooxygenase enzymes, reducing inflammation. | IC50 values comparable to diclofenac |
Anticancer Activity
Research has shown that this compound exhibits potent anticancer properties. For instance, studies reported an IC50 of less than 10 µM against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, indicating strong efficacy in inhibiting tumor growth .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against various bacterial strains. Minimum Inhibitory Concentrations (MICs) ranged from 1 µg/mL to 16 µg/mL for different strains, showcasing its strong antibacterial properties .
Anti-inflammatory Effects
In vitro studies have indicated that this benzimidazole derivative can inhibit cyclooxygenase enzymes effectively, leading to a reduction in edema volume comparable to standard anti-inflammatory drugs like diclofenac .
Mechanism of Action
The mechanism of action of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer research, it may induce apoptosis by interacting with cellular signaling pathways and promoting cell death.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physical and Chemical Properties
The positions and types of substituents significantly influence the properties of benzimidazole derivatives. Below is a comparative analysis with key analogues:
Table 1: Substituent Positions and Key Properties
*Estimated using computational tools due to lack of experimental data.
Key Observations:
Amino Group Influence: The amino group in the target compound increases hydrogen-bond donor/acceptor capacity (TPSA ~54.7 Ų estimated), enhancing solubility in polar solvents compared to methyl- or chloro-substituted analogues like 5-Bromo-2-methyl-1H-benzimidazole (LogP 2.1) .
Halogen Effects : Bromine at position 7 contributes to higher molecular weight and steric hindrance compared to fluorine or chlorine. For example, 2-Chloro-5-fluorobenzimidazole (MW 170.57) is lighter but more electron-deficient due to chlorine .
Carboxylic Acid Derivative : The compound in has a carboxylic acid group, drastically increasing polarity (LogP ~3.2) and enabling salt formation, unlike the target compound .
Solubility and Bioavailability
- The target compound’s amino group may improve aqueous solubility compared to purely halogenated analogues like 5-bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (), which has extreme hydrophobicity due to multiple halogens and a CF₃ group .
- However, bromine and fluorine substituents counterbalance this by increasing lipophilicity, resulting in moderate LogP (~1.8), similar to 7-Bromo-1H-benzimidazol-5-amine (LogP 1.5) .
Biological Activity
2-Amino-7-bromo-5-fluoro-1H-benzimidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical properties, and various biological activities supported by research findings and case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with both bromo and fluoro substituents. These functional groups enhance its reactivity and potential for binding to various biological targets, which is critical for its pharmacological effects.
Target Interactions
Benzimidazole derivatives, including this compound, have been found to interact with multiple receptors and enzymes. The presence of halogen atoms (bromo and fluoro) significantly increases binding affinity to targets such as kinases, which play crucial roles in cell signaling pathways.
Biochemical Pathways
This compound influences several biochemical pathways, including those involved in apoptosis, cell proliferation, and inflammation. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, thereby promoting cell death.
Biological Activities
This compound exhibits a wide range of biological activities:
- Anticancer Activity : Studies indicate that this compound has potent anticancer properties against various tumor cell lines. For instance, it demonstrated an IC50 of less than 10 µM against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines .
- Antimicrobial Activity : The compound has shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were reported between 1 µg/mL and 16 µg/mL for various strains, indicating strong antibacterial properties .
- Antiviral Activity : Research suggests potential antiviral effects against human cytomegalovirus (HCMV), highlighting the need for further studies on its efficacy in viral infections .
Anticancer Research
In a study evaluating the anticancer activity of several benzimidazole derivatives, this compound was noted for its ability to inhibit cell growth in various cancer models. The compound's effectiveness was attributed to its mechanism of action involving kinase inhibition and apoptosis induction .
Antimicrobial Evaluation
A comparative study on benzimidazole derivatives revealed that this compound exhibited superior antibacterial activity compared to conventional antibiotics like ciprofloxacin. This positions it as a promising candidate for developing new antimicrobial agents .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is primarily metabolized in the liver through phase I and phase II metabolic pathways. Its distribution within cells occurs via passive diffusion and active transport mechanisms, which are essential for its therapeutic effects.
Summary of Biological Activities
| Activity | Description | IC50/MIC Values |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells; effective against HepG2 and MCF7 lines | IC50 < 10 µM |
| Antimicrobial | Effective against Gram-positive/negative bacteria | MICs: 1 - 16 µg/mL |
| Antiviral | Potential activity against HCMV | Not quantified |
| Other Activities | Anti-inflammatory, antioxidant, antidiabetic | Not quantified |
Q & A
Q. What approaches reconcile conflicting crystallographic data on hydrogen bonding networks?
- Methodology : Re-refine raw diffraction data (ShelXle interface) with updated scattering factors. Compare void analysis (Mercury CSD) across multiple crystal forms. Validate hydrogen positions via neutron diffraction or quantum crystallography .
Methodological Best Practices
- Synthesis Optimization : Use design of experiments (DoE) to map parameter interactions (e.g., temperature vs. catalyst loading) .
- Biological Screening : Include positive controls (e.g., fluconazole for antifungal assays) and validate cytotoxicity in parallel (MTT assay on HEK-293 cells) .
- Computational Validation : Cross-check docking results with molecular dynamics (GROMACS, 100 ns simulations) to assess binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
